N-(4,4-Diphenylbut-3-en-1-yl)benzamide
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Overview
Description
N-(4,4-Diphenylbut-3-en-1-yl)benzamide is an organic compound characterized by its unique structure, which includes a benzamide group attached to a 4,4-diphenylbut-3-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of 4,4-diphenyl-3-buten-2-one via a Grignard reaction. This involves reacting ethyl acetoacetate with phenylmagnesium bromide to form the intermediate 4,4-diphenyl-3-buten-2-one . The next step involves the conversion of this intermediate to the desired benzamide compound through a series of reactions, including the formation of the corresponding amine and subsequent acylation with benzoyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,4-Diphenylbut-3-en-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4,4-Diphenylbut-3-en-1-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzamide group can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenyl-3-buten-2-one: A precursor in the synthesis of N-(4,4-Diphenylbut-3-en-1-yl)benzamide.
N-(4-Phenylbut-3-en-2-yl)benzamide: A structurally similar compound with different substituents on the butenyl chain.
N-(4,4-Diphenylbut-3-en-1-yl)piperidine: Another related compound with a piperidine ring instead of the benzamide group.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
95319-30-5 |
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Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4,4-diphenylbut-3-enyl)benzamide |
InChI |
InChI=1S/C23H21NO/c25-23(21-15-8-3-9-16-21)24-18-10-17-22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-9,11-17H,10,18H2,(H,24,25) |
InChI Key |
KQKZGTRQYRNHFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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